

# An In-depth Technical Guide to Phenylhydroquinone: Structure, Properties, Synthesis, and Biological Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Phenylhydroquinone

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## Abstract

**Phenylhydroquinone**, with the IUPAC name 2-phenylbenzene-1,4-diol, is a biphenyl compound and a significant metabolite of the fungicide o-phenylphenol.[1] Its structure, featuring a phenyl group attached to a hydroquinone ring, imparts unique chemical and biological properties. This technical guide provides a comprehensive overview of **phenylhydroquinone**, including its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and an examination of its role in biological signaling pathways, particularly its induction of p53-mediated apoptosis. This document is intended to serve as a valuable resource for professionals in chemical research and drug development.

## Chemical Structure and Identification

**Phenylhydroquinone** is an aromatic organic compound characterized by a hydroquinone ring substituted with a phenyl group.

- IUPAC Name: 2-phenylbenzene-1,4-diol[1]
- Synonyms: 2,5-Dihydroxybiphenyl, [1,1'-Biphenyl]-2,5-diol, Phenyl-p-hydroquinone[1]
- Molecular Formula: C<sub>12</sub>H<sub>10</sub>O<sub>2</sub>[1]

- Molecular Weight: 186.21 g/mol [1]
- CAS Number: 1079-21-6[1]

Chemical Structure:

## Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **phenylhydroquinone**, providing a reference for its physical and spectroscopic properties.

Property	Value
Physical Properties	
Melting Point	98-100 °C
Boiling Point	118 °C at 0.049 Torr
Appearance	White to grey-brownish powder
Solubility	Soluble in methanol; slightly soluble in chloroform and DMSO. Generally soluble in polar organic solvents.
pKa (predicted)	10.46 ± 0.18
Spectroscopic Data	
<sup>1</sup> H NMR (Expected)	δ ~9.0-10.0 ppm (s, 2H, Ar-OH), δ ~6.8-7.6 ppm (m, 8H, Ar-H)
<sup>13</sup> C NMR (Expected)	δ ~145-155 ppm (C-OH), δ ~115-140 ppm (Ar-C)
IR Spectroscopy (KBr)	~3300-3500 cm <sup>-1</sup> (O-H stretch, broad), ~3000-3100 cm <sup>-1</sup> (Ar C-H stretch), ~1600 cm <sup>-1</sup> (C=C aromatic stretch), ~1200 cm <sup>-1</sup> (C-O stretch)
Mass Spectrometry	Molecular Ion (M <sup>+</sup> ) at m/z = 186

# Experimental Protocol: Synthesis of Phenylhydroquinone

The synthesis of **phenylhydroquinone** can be achieved through a two-step process involving the alkylation of hydroquinone with cyclohexene to form cyclohexylhydroquinone, followed by a dehydrogenation reaction.

## Step 1: Synthesis of Cyclohexylhydroquinone

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add hydroquinone and a high-boiling point solvent such as diphenyl ether.
- **Catalyst Addition:** Introduce an acidic catalyst, for instance, 85% aqueous phosphoric acid.
- **Reactant Addition:** Heat the mixture to the reaction temperature (typically between 80-120°C) with vigorous stirring. Add cyclohexene dropwise to the reaction mixture over a period of 1-2 hours.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture. The cyclohexylhydroquinone product will remain in the solvent, while unreacted hydroquinone may precipitate and can be removed by filtration. The solvent can then be removed under reduced pressure to yield the crude cyclohexylhydroquinone.

## Step 2: Dehydrogenation of Cyclohexylhydroquinone to **Phenylhydroquinone**

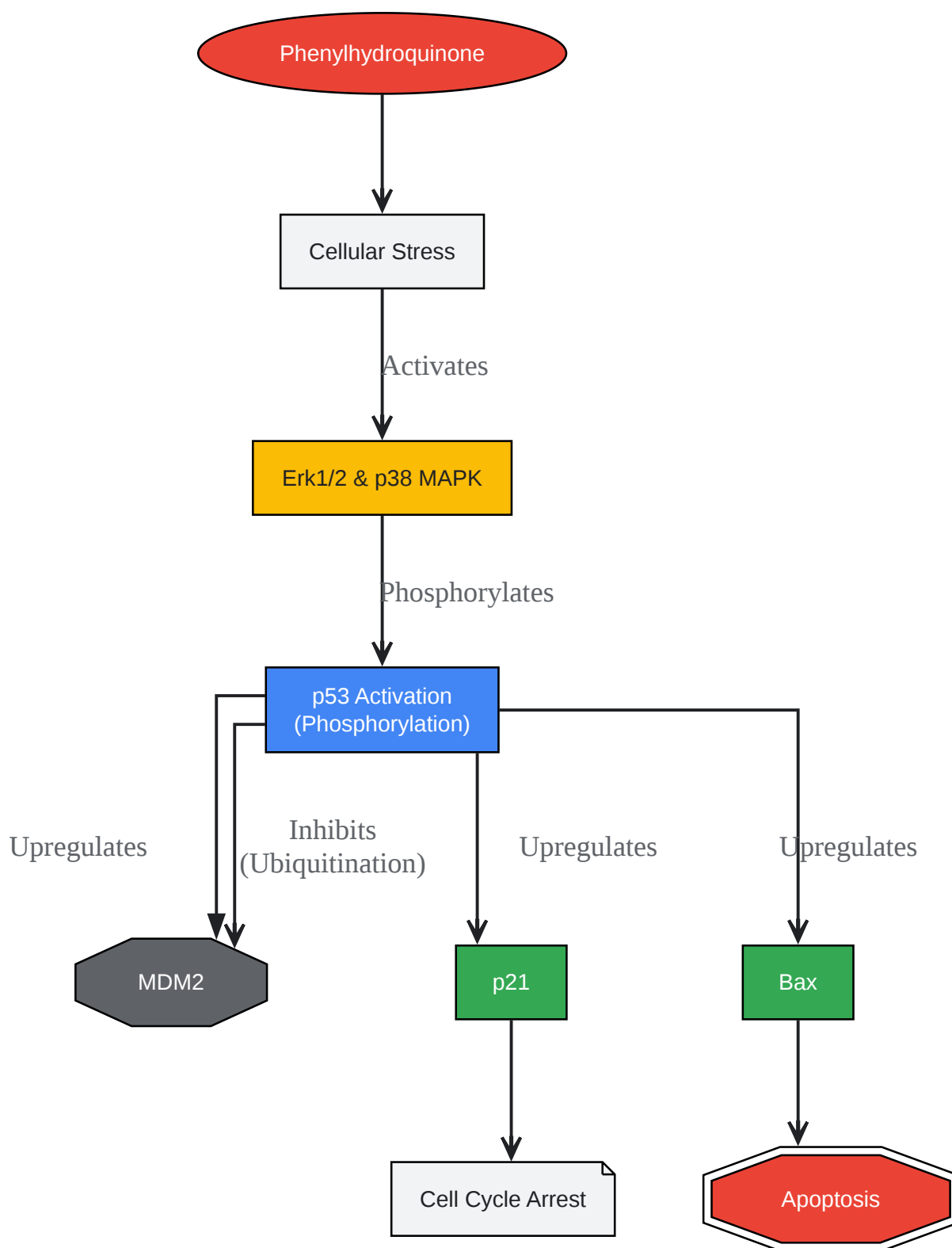
- **Reaction Setup:** In a suitable reaction vessel, dissolve the crude cyclohexylhydroquinone from the previous step in a high-boiling solvent (diphenyl ether can be used again).
- **Catalyst Addition:** Add a dehydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel.
- **Dehydrogenation:** Heat the mixture to a high temperature (typically 250-330°C) for 2-4 hours. The dehydrogenation process will release hydrogen gas.

- Reaction Monitoring: Monitor the formation of **phenylhydroquinone** using TLC or GC-MS.
- Purification: After the reaction is complete, cool the mixture and filter to remove the catalyst. The **phenylhydroquinone** product can be isolated from the solvent by crystallization or column chromatography.

## Biological Activity and Signaling Pathways

**Phenylhydroquinone** has been shown to exhibit significant biological activity. It is known to induce thymic atrophy and up-regulate apoptosis through the activation of the p53 tumor suppressor protein. The mechanism involves the phosphorylation of Erk1/2 and p38, which in turn leads to the activation of p53.

Below is a diagram illustrating the signaling pathway of p53-mediated apoptosis induced by **phenylhydroquinone**.



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Caption: p53-mediated apoptosis pathway induced by **Phenylhydroquinone**.

## Conclusion

**Phenylhydroquinone** is a compound of significant interest due to its biological activities, particularly its ability to induce apoptosis through the p53 signaling pathway. This technical guide has provided essential information on its chemical structure, physicochemical properties, a detailed synthesis protocol, and its mechanism of action. This information is intended to support further research and development efforts in the fields of medicinal chemistry, toxicology, and materials science. Researchers are encouraged to consult the cited literature for more detailed information on specific applications and safety protocols.

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## References

- 1. Phenylhydroquinone | C<sub>12</sub>H<sub>10</sub>O<sub>2</sub> | CID 14116 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)